molecular formula C20H23Cl2N3O3S B2618515 N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899745-00-7

N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2618515
CAS No.: 899745-00-7
M. Wt: 456.38
InChI Key: HRFYOFMGYVPIPU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a 3,4-dichlorobenzyl group, a tosyl group, and a carboxamide group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring is first substituted with a 3,4-dichlorobenzyl group through a nucleophilic substitution reactionThe reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are critical for optimizing the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide include:

  • N-(3,4-dichlorobenzyl)-piperazine
  • N-tosylpiperazine
  • 4-methylpiperazine-1-carboxamide

Uniqueness

What sets this compound apart from these similar compounds is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both the 3,4-dichlorobenzyl and tosyl groups enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O3S/c1-15-3-6-17(7-4-15)29(27,28)25(14-16-5-8-18(21)19(22)13-16)20(26)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFYOFMGYVPIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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